Boc-tryptophanol
Overview
Description
Mechanism of Action
Target of Action
Boc-tryptophanol, also known as N-Boc-L-tryptophanol , is primarily used as a protective group for amines in organic synthesis . Its primary targets are amines, particularly those present in amino acids and peptides . Amines play a crucial role in various biological processes, including protein synthesis and neurotransmission .
Mode of Action
This compound interacts with its targets (amines) through a process known as Boc protection . In this process, the amine attacks the carbonyl carbon of the Boc anhydride (Boc2O), forming a new tetrahedral intermediate . This reaction results in the formation of Boc-protected amines and amino acids .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Boc protection of amines . This process is part of the broader tryptophan (Trp) metabolism, which involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
As a protective group in organic synthesis, this compound is typically used in controlled laboratory or industrial settings, where its bioavailability is managed through precise chemical reactions
Biochemical Analysis
Biochemical Properties
Boc-tryptophanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. The compound also interacts with indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which are key enzymes in the kynurenine pathway of tryptophan metabolism . These interactions are crucial for the regulation of tryptophan levels and the production of bioactive metabolites.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of serotonin receptors, thereby affecting neurotransmission and mood regulation . Additionally, this compound can impact the expression of genes involved in the immune response and inflammation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions lead to changes in the levels of serotonin and kynurenine pathway metabolites, which in turn influence various physiological processes. This compound also affects gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions but can degrade when exposed to high temperatures or strong acids . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance serotonin production and improve mood-related behaviors . At high doses, this compound can exhibit toxic effects, including neurotoxicity and liver damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the kynurenine pathway of tryptophan metabolism . It interacts with enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, leading to the production of kynurenine and other metabolites . These interactions can affect metabolic flux and the levels of various bioactive compounds, influencing physiological functions such as immune response and neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also be influenced by factors such as tissue permeability and blood-brain barrier transport .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with enzymes and other biomolecules, enabling it to modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-tryptophanol can be synthesized through the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group. The process involves the reaction of tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions: Boc-tryptophanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often used for Boc deprotection.
Major Products Formed:
Oxidation: Formation of Boc-protected tryptophan ketone.
Reduction: Formation of Boc-protected tryptophan alcohol derivatives.
Substitution: Formation of deprotected tryptophanol, which can be further functionalized.
Scientific Research Applications
Boc-tryptophanol is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: Used in the study of protein interactions and enzyme mechanisms.
Industry: Employed in the production of fine chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Boc-tryptophan: Similar in structure but lacks the hydroxyl group.
Fmoc-tryptophanol: Uses a different protecting group (fluorenylmethyloxycarbonyl) but serves a similar purpose in peptide synthesis.
Boc-phenylalaninol: Another Boc-protected amino alcohol used in organic synthesis.
Uniqueness: Boc-tryptophanol is unique due to the presence of both the indole ring and the hydroxyl group, which provide additional sites for chemical modification and functionalization .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQUFUAEKORKL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427137 | |
Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82689-19-8 | |
Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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